2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone
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Overview
Description
“2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” is a compound with the molecular formula C13H16N6O . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with formic acid or its equivalents . The incorporation of the heterocyclic moiety into the scaffold has been found to improve the bioactive properties of the target derivatives .
Molecular Structure Analysis
The molecular structure of “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” includes a tetrazole ring, an amine group, and a piperidinyl group . The InChI code for this compound is InChI=1S/C13H16N6O/c14-11-5-3-10 (4-6-11)13-15-17-19 (16-13)9-12 (20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2
.
Physical And Chemical Properties Analysis
The molecular weight of “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” is 272.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Antimicrobial Applications
A significant area of research for compounds like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone is their antimicrobial activity. Several studies have synthesized novel tetrazole substituted piperidine derivatives, including those related to this compound, and evaluated their antimicrobial activity. These compounds have shown promising results against various microbial strains, suggesting their potential as new lead molecules in antimicrobial therapy.
- Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) in ISRN Organic Chemistry conducted a study on similar compounds and found several to exhibit good antimicrobial activity when compared with reference drugs (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
- Merugu, Ramesh, and Sreenivasulu (2010) also explored the synthesis and antibacterial activity of related piperidine containing compounds, indicating their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal and Antiviral Activity
Some derivatives of this compound have been investigated for their antifungal and antiviral properties. This includes research into their effectiveness against specific fungi and viruses, highlighting their potential in developing new antifungal and antiviral medications.
- Mao, Song, and Shi (2013) synthesized compounds showing moderate to excellent fungicidal activity (Mao, Song, & Shi, 2013).
- Attaby et al. (2006) focused on the synthesis of heterocyclic compounds with potential antiviral activity, including evaluations against HSV1 and HAV-MBB (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Anticancer and Antileukemic Applications
Another critical area of research is the evaluation of these compounds for their potential anticancer and antileukemic activities. Studies have synthesized novel derivatives and tested them against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation.
- Vinaya et al. (2012) found that certain synthesized compounds exhibited good antiproliferative activity against human leukemic cell lines (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).
Antinociceptive Activity
Research has also been conducted into the antinociceptive (pain-relieving) properties of related compounds. This explores their potential use in pain management, offering a new avenue for developing analgesic drugs.
- Rajasekaran and Thampi (2005) synthesized derivatives and evaluated them for antinociceptive activity, identifying compounds with significant potential in this area (Rajasekaran & Thampi, 2005).
Future Directions
properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCDQGSZXLWSJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360627 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone | |
CAS RN |
436092-93-2 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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